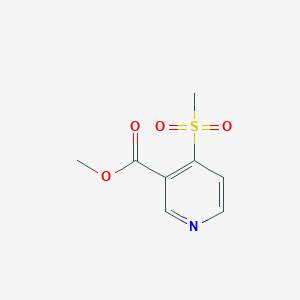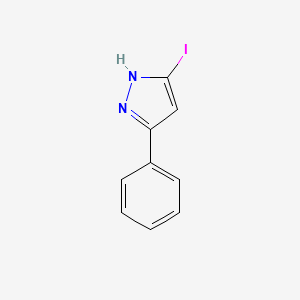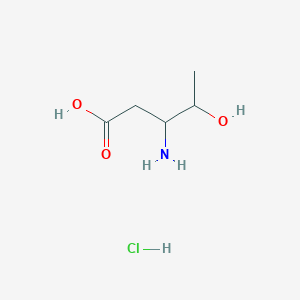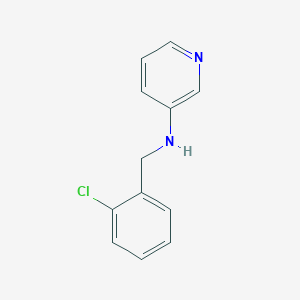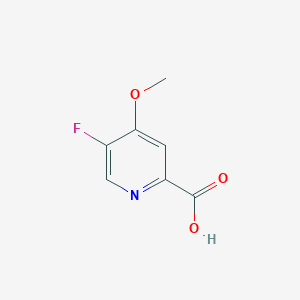
2-Methyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12. It is a derivative of naphthalene, where a methyl group is attached to the second carbon of the 1,2-dihydronaphthalene structure. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their fused benzene rings. These compounds have significant importance in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
2-Methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Its derivatives are used in studying the biological activity of polycyclic aromatic hydrocarbons.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways. For instance, its derivatives that act as fluorescent ligands for estrogen receptors bind to these receptors and modulate their activity. Similarly, inhibitors of aldosterone synthase interfere with the enzyme’s activity, reducing the production of aldosterone and thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1,2-dihydronaphthalene
- 2-Methyl-1,4-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
2-Methyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-1,2-dihydronaphthalene, the position of the methyl group affects the compound’s electronic distribution and steric properties, leading to different reactivity and applications. Similarly, the difference between this compound and 2-Methyl-1,4-dihydronaphthalene lies in the position of the double bond, which also affects their chemical behavior.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and studying the properties of polycyclic aromatic hydrocarbons.
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-7,9H,8H2,1H3 |
Clé InChI |
RDYNVYUYKKQXNU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

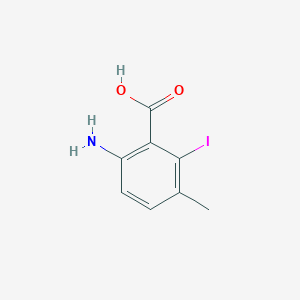
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
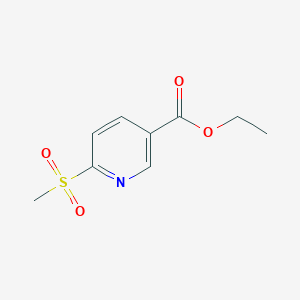
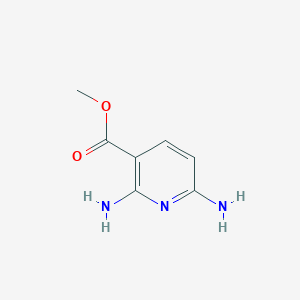
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)

